

Application Notes and Protocols for Psb-KD107 in Cell Culture Assays

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Compound of Interest

Compound Name: *Psb-KD107*

Cat. No.: *B10794380*

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Introduction

Psb-KD107 is a potent and selective synthetic agonist for the G protein-coupled receptor 18 (GPR18), also known as the N-arachidonylglycine (NAGly) receptor. Contrary to potential misconceptions, **Psb-KD107** is not a selective A2B adenosine receptor antagonist. While it has been reported to have some affinity for the adenosine A2A receptor at higher concentrations, its primary and most potent activity is as a GPR18 agonist.[1][2][3][4][5] This compound has demonstrated anti-inflammatory and vasorelaxant properties, making it a valuable tool for investigating the physiological and pathological roles of GPR18.

These application notes provide detailed protocols for utilizing **Psb-KD107** in common cell culture assays to probe GPR18 signaling and function.

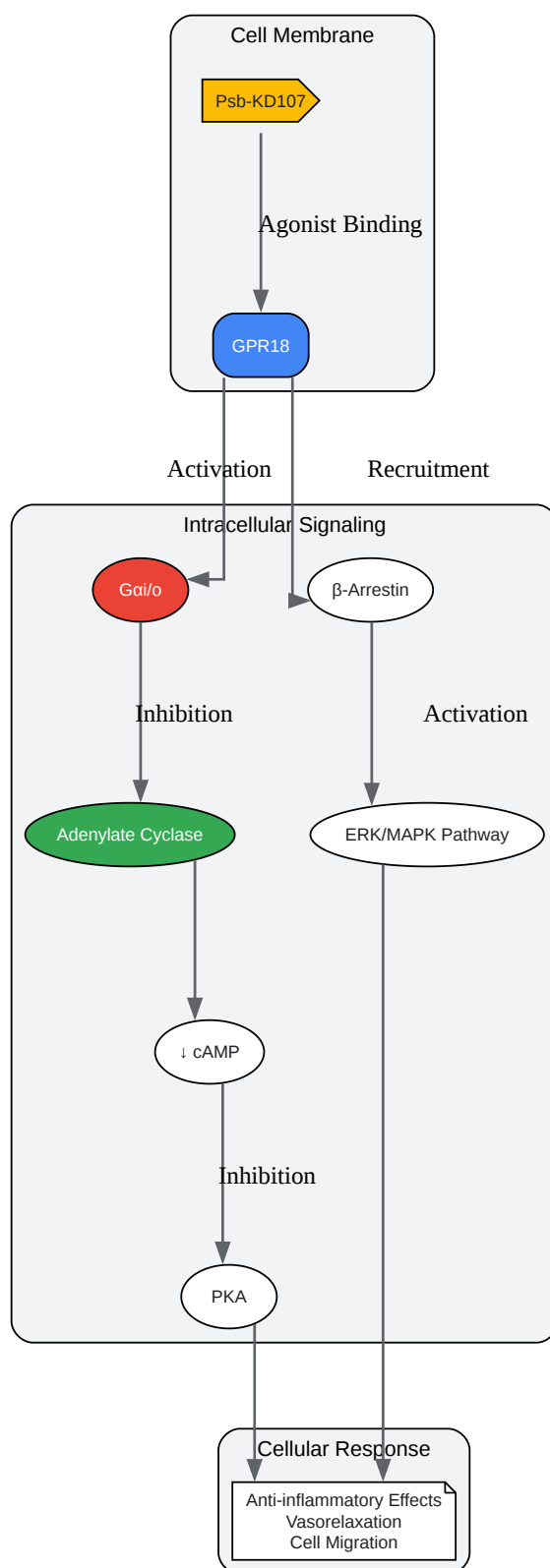
Data Presentation

Pharmacological Profile of **Psb-KD107**

Parameter	Species	Value	Assay Type	Reference
EC50	Human	0.56 μ M	GPR18-dependent β -arrestin recruitment	
EC50	Mouse	1.78 μ M	GPR18 activation	
pIC50	Rat	5.22	Phenylephrine-precontracted aortic ring relaxation	
Ki	Rat	0.33 μ M	Adenosine A2A receptor binding	
Ki	Human	4.56 μ M	Adenosine A2A receptor antagonism	
IC50	Mouse	> 25.50 μ M	BV-2 cell viability	

Signaling Pathways

The activation of GPR18 by agonists like **Psb-KD107** can initiate downstream signaling cascades. The precise pathways can be cell-type dependent but often involve modulation of cyclic AMP (cAMP) levels and downstream effectors. The following diagram illustrates a generalized GPR18 signaling pathway.



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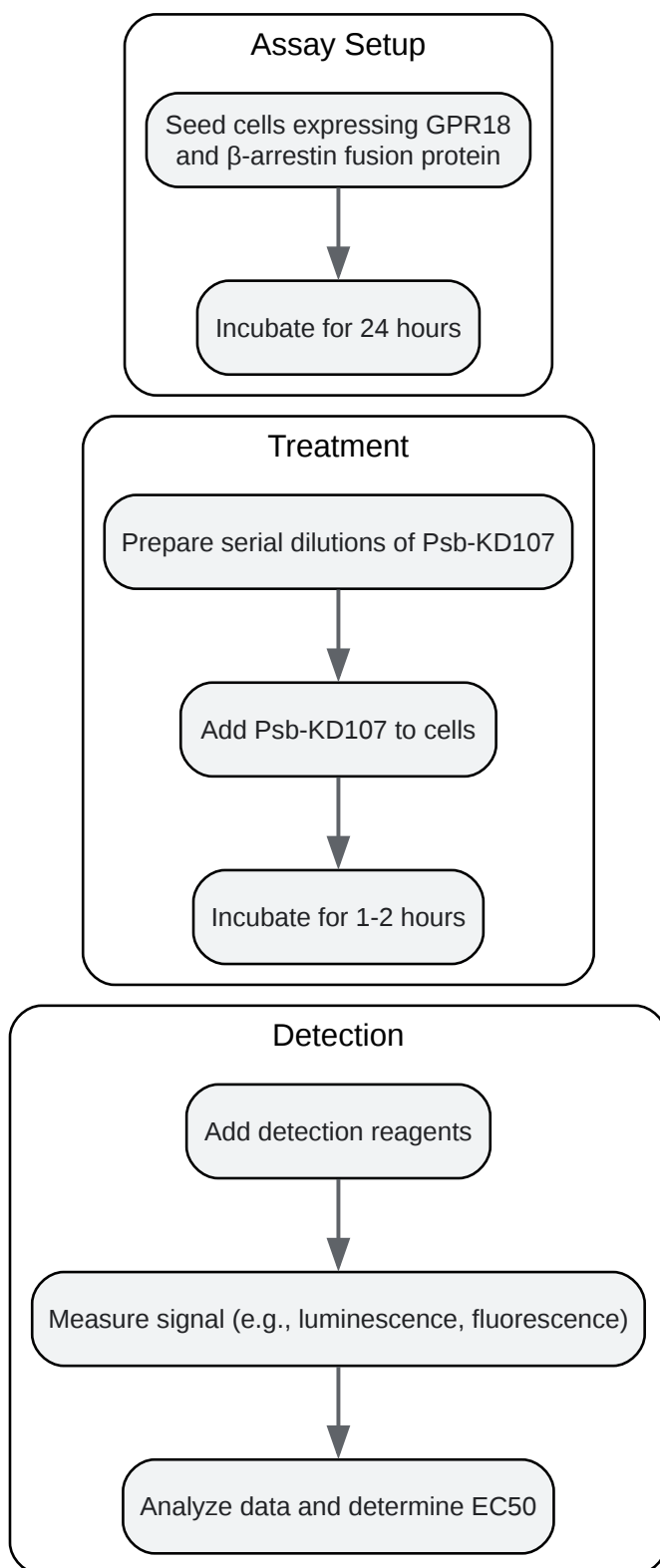
Caption: Generalized GPR18 signaling pathway activated by **Psb-KD107**.

Experimental Protocols

1. In Vitro GPR18 Activation Assay (β -Arrestin Recruitment)

This protocol describes a common method to assess the agonistic activity of **Psb-KD107** on GPR18 by measuring the recruitment of β -arrestin, a key event in G protein-coupled receptor desensitization and signaling.

Experimental Workflow



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References

- 1. PSB-KD107 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. PSB-KD107 | GPR18 agonist | Probechem Biochemicals [probechem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Discovery of Tricyclic Xanthines as Agonists of the Cannabinoid-Activated Orphan G-Protein-Coupled Receptor GPR18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PSB-KD107 - Wikipedia [en.wikipedia.org]
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